molecular formula C21H20N2O3 B13976028 (R)-Benzyl (1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate CAS No. 112982-78-2

(R)-Benzyl (1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate

Cat. No.: B13976028
CAS No.: 112982-78-2
M. Wt: 348.4 g/mol
InChI Key: PTRXMEBOWZBSJT-UHFFFAOYSA-N
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Description

Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a benzyl group, a naphthalene ring, and a carbamate functional group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate oxide.

    Reduction: Formation of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1S)-1-[(naphthalen-1-yl)carbamoyl]ethyl]carbamate
  • Benzyl N-[(1R)-1-[(naphthalen-1-yl)carbamoyl]ethyl]carbamate

Uniqueness

Benzyl N-[(1R)-1-[(naphthalen-2-yl)carbamoyl]ethyl]carbamate is unique due to its specific stereochemistry and the position of the naphthalene ring. This unique structure can result in different biological activities and chemical reactivity compared to its similar compounds. The presence of the naphthalene ring in the 2-position can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.

Properties

CAS No.

112982-78-2

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H20N2O3/c1-15(22-21(25)26-14-16-7-3-2-4-8-16)20(24)23-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,25)(H,23,24)

InChI Key

PTRXMEBOWZBSJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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